molecular formula C7H13NO3S2 B2376775 2-Hydroxyethyl 1,2,5-dithiazepane-5-carboxylate CAS No. 1864115-32-1

2-Hydroxyethyl 1,2,5-dithiazepane-5-carboxylate

Cat. No.: B2376775
CAS No.: 1864115-32-1
M. Wt: 223.31
InChI Key: VDXYZKZIFHKZKE-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 1,2,5-dithiazepane-5-carboxylate is a chemical compound with the molecular formula C₇H₁₃NO₃S₂ It is characterized by the presence of a dithiazepane ring, which is a seven-membered ring containing two sulfur atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 1,2,5-dithiazepane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dithiazepane derivative with an ethylene oxide compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality of the final product. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 1,2,5-dithiazepane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the dithiazepane ring to a more reduced form, such as a thiol or thioether.

    Substitution: The hydroxyl group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-Hydroxyethyl 1,2,5-dithiazepane-5-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying ring-opening reactions and other transformations.

    Biology: In biological research, the compound may be used to study the interactions of sulfur-containing rings with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

    Medicine: The compound’s potential medicinal properties are of interest. Researchers may investigate its activity as an antimicrobial or anticancer agent, exploring its interactions with cellular targets.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 1,2,5-dithiazepane-5-carboxylate involves its interaction with specific molecular targets. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl 1,2,5-thiadiazepane-5-carboxylate: This compound is similar in structure but contains only one sulfur atom in the ring.

    2-Hydroxyethyl 1,2,5-oxadiazepane-5-carboxylate: This compound has an oxygen atom in place of one of the sulfur atoms in the ring.

    2-Hydroxyethyl 1,2,5-triazepane-5-carboxylate: This compound contains an additional nitrogen atom in the ring.

Uniqueness

2-Hydroxyethyl 1,2,5-dithiazepane-5-carboxylate is unique due to the presence of two sulfur atoms in the ring, which imparts distinct chemical and physical properties. The dithiazepane ring structure is relatively rare and offers unique reactivity and binding characteristics compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-hydroxyethyl 1,2,5-dithiazepane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S2/c9-3-4-11-7(10)8-1-5-12-13-6-2-8/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXYZKZIFHKZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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